Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide
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Overview
Description
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide is an organic compound with the molecular formula C11H10O2S and a molecular weight of 206.261. It is known for its unique structure, which includes a sulfonium group attached to a 2,3-dihydro-1,3-dioxo-1H-inden-2-ylide moiety
Preparation Methods
The synthesis of Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a sulfonium salt with a suitable indanone derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide involves its interaction with specific molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .
Comparison with Similar Compounds
Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-2-ylide can be compared with other similar compounds, such as:
- Sulfonium,dimethyl-1,3-dioxo-1H-inden-2-ylide
- Sulfonium,dimethyl-2,3-dihydro-1,3-dioxo-1H-inden-3-ylide These compounds share structural similarities but differ in the position of the sulfonium group or other substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5508-42-9 |
---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(dimethyl-λ4-sulfanylidene)indene-1,3-dione |
InChI |
InChI=1S/C11H10O2S/c1-14(2)11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 |
InChI Key |
DWQOALBKXAPECZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=C1C(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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